molecular formula C17H17N5O3 B7699533 N,N-diethyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline

N,N-diethyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7699533
M. Wt: 339.3 g/mol
InChI Key: QXHKUVQICHRGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a multi-step process and has been found to have various applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline involves the formation of a stable adduct with ROS. This adduct can then be detected using various spectroscopic techniques. The selectivity of this compound towards ROS makes it a useful tool for studying the role of ROS in various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress and reduce inflammation. This compound has also been found to have potential applications in cancer research, as it can selectively detect ROS in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N,N-diethyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its selectivity towards ROS. This allows for the specific detection of ROS in cells and tissues. However, one of the limitations of using this compound is its potential toxicity towards cells. This can affect the accuracy of the results obtained from lab experiments.

Future Directions

There are several future directions for the use of N,N-diethyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline in scientific research. One potential application is in the development of new therapies for diseases that are caused by oxidative stress, such as Alzheimer's disease and Parkinson's disease. This compound can also be used to study the role of ROS in various biological processes, such as aging and cell death. Additionally, the development of new imaging techniques that can detect this compound in vivo could lead to the development of new diagnostic tools for various diseases.

Synthesis Methods

The synthesis of N,N-diethyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline involves a series of chemical reactions that include the condensation of 3-amino-5-nitropyridine with ethyl oxalate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 2,4-dinitrofluorobenzene and diethylamine.

Scientific Research Applications

N,N-diethyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause damage to cells, leading to various diseases. This compound can selectively react with ROS and produce a fluorescent signal, which can be detected using various imaging techniques.

properties

IUPAC Name

N,N-diethyl-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-3-21(4-2)14-8-7-12(10-15(14)22(23)24)17-19-16(20-25-17)13-6-5-9-18-11-13/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHKUVQICHRGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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